molecular formula C9H10F3NO B1290868 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline CAS No. 186387-92-8

4-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1290868
CAS No.: 186387-92-8
M. Wt: 205.18 g/mol
InChI Key: YSVIJBXNRJVSBO-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are foundational building blocks in the realm of organic chemistry, serving as versatile precursors for a vast array of more complex molecules. wikipedia.org Their industrial significance is underscored by their extensive use in the manufacturing of polyurethanes, rubber processing chemicals, dyes, and pigments. wikipedia.orgresearchgate.net In the pharmaceutical sector, the aniline scaffold is a key component in the synthesis of numerous drugs, including analgesics like paracetamol, as well as various antibiotics and anti-inflammatory agents. slideshare.netcoherentmarketinsights.com

The reactivity of the aniline structure, characterized by an amino group attached to a benzene (B151609) ring, allows for a wide range of chemical transformations. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the aromatic ring is highly susceptible to electrophilic substitution reactions. wikipedia.org This dual reactivity enables chemists to introduce a variety of functional groups, thereby fine-tuning the molecule's properties for specific applications. The electron-rich nature of the benzene ring, enhanced by the electron-donating amino group, facilitates reactions at the ortho and para positions, making aniline derivatives crucial intermediates in organic synthesis. wikipedia.org

The Strategic Role of Trifluoroethoxy Moieties in Molecular Design and Functionality

The incorporation of fluorine-containing groups into organic molecules is a widely employed strategy in modern drug design and materials science to modulate their physicochemical and biological properties. mdpi.com The trifluoroethoxy group (-OCH₂CF₃), a close relative of the more commonly studied trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, offers a unique combination of properties that are highly advantageous for molecular design. mdpi.comresearchgate.net

The primary benefits of introducing a trifluoroethoxy moiety include:

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug candidate. mdpi.comresearchgate.net

Increased Lipophilicity: The trifluoroethoxy group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com

Modulation of Electronic Properties: The high electronegativity of fluorine atoms makes the trifluoroethoxy group a potent electron-withdrawing substituent, which can influence the acidity or basicity of nearby functional groups and alter binding interactions with receptors. mdpi.com

Bioisosteric Replacement: The trifluoroethoxy group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's size, shape, and electronic profile to optimize its pharmacological activity. researchgate.net

These properties make the trifluoroethoxy group a valuable tool for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. nih.gov

Overview of Current Academic Research Trajectories for 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline and Related Fluorinated Anilines

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear trajectories for its application in contemporary research. The investigation of related fluorinated anilines provides a strong indication of the potential research directions for this compound.

Current research on fluorinated anilines is largely concentrated in the following areas:

Pharmaceutical Synthesis: Many fluorinated anilines serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, compounds like 4-(Trifluoromethoxy)aniline are utilized in the creation of anticancer and antitumor agents. chemicalbook.com Given its structure, this compound is a promising candidate for use as a building block in the development of novel therapeutics, where the combined effects of the methyl and trifluoroethoxy groups can be exploited to optimize biological activity.

Agrochemical Development: Similar to the pharmaceutical industry, the agrochemical sector relies on fluorinated compounds to develop new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with desirable properties.

Materials Science: Fluorinated anilines are also explored in the field of materials science for the synthesis of advanced polymers and liquid crystals. The introduction of fluorine can impart useful properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Research in this area could involve incorporating this compound into polymer backbones to create materials with tailored functionalities.

Synthetic Methodology: The development of new and efficient methods for the synthesis of fluorinated anilines remains an active area of research. google.comnih.gov Studies in this domain focus on creating more sustainable and scalable routes to these valuable compounds, which would, in turn, facilitate their broader application in other fields.

The research trajectory for this compound is therefore likely to be centered on its utility as a versatile intermediate for creating novel molecules with enhanced properties for the pharmaceutical, agrochemical, and materials science industries.

Chemical Data for this compound

PropertyValue
Molecular Formula C₉H₁₀F₃NO
Molecular Weight 205.18 g/mol
CAS Number 186387-92-8
Monoisotopic Mass 205.07144 Da
Predicted XlogP 2.7
SMILES CC1=CC(=C(C=C1)N)OCC(F)(F)F
InChI InChI=1S/C9H10F3NO/c1-6-2-3-7(13)8(4-6)14-5-9(10,11,12)/h2-4H,5,13H2,1H3
InChIKey YSVIJBXNRJVSBO-UHFFFAOYSA-N

Data sourced from PubChem and other chemical supplier databases. uni.lubldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-2-3-7(13)8(4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVIJBXNRJVSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271563
Record name 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186387-92-8
Record name 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186387-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methyl 2 2,2,2 Trifluoroethoxy Aniline and Its Analogues

Strategic Approaches to Incorporate the 2,2,2-Trifluoroethoxy Group onto Aromatic Scaffolds

The introduction of a 2,2,2-trifluoroethoxy group onto an aromatic ring is a critical step in the synthesis of the target compound. This is typically achieved by forming an ether linkage with a suitably functionalized aromatic precursor. The primary strategies involve nucleophilic aromatic substitution on an activated nitroaromatic ring, followed by the reduction of the nitro group.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers. fishersci.co.uk The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com For the reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group. youtube.com

In the context of synthesizing the precursor for 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline, a common starting material is a 4-methyl-2-halonitrobenzene, such as 2-fluoro-4-methyl-1-nitrobenzene or 2-chloro-4-methyl-1-nitrobenzene. The nitro group at the 2-position serves as the essential EWG to activate the ring for nucleophilic attack. The nucleophile is the 2,2,2-trifluoroethoxide anion, generated in situ from 2,2,2-trifluoroethanol and a strong base.

The general reaction scheme is as follows:

Step 1: Generation of Nucleophile CF₃CH₂OH + Base → CF₃CH₂O⁻ + Base-H⁺

Step 2: Nucleophilic Aromatic Substitutionyoutube.comyoutube.com

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

BaseSolventTemperature (°C)Typical Reaction Time (h)
Sodium Hydride (NaH)Tetrahydrofuran (THF)25 - 808 - 24
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)80 - 1206 - 18
Sodium Hydroxide (NaOH)Dimethyl Sulfoxide (DMSO)100 - 1504 - 12

The reduction of the nitro group in the intermediate, 4-methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene, is the final step to yield the target aniline (B41778). This transformation is a fundamental process in organic synthesis, and numerous methods are available, offering varying degrees of chemoselectivity and mildness. beilstein-journals.orgwikipedia.org

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. wikipedia.org The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst, often employed in solvents like ethanol or ethyl acetate at room temperature and moderate hydrogen pressures. Other catalysts include platinum(IV) oxide (PtO₂) and Raney nickel. wikipedia.org

Metal-Mediated Reductions: The reduction of aromatic nitro compounds can also be achieved using metals in acidic or neutral media. The Béchamp reduction, using iron filings in acidic water, is a classic industrial method. wikipedia.org Other systems, such as tin(II) chloride in hydrochloric acid or zinc dust in ammonium chloride solution, are also effective. wikipedia.org

Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include hydrazine hydrate, formic acid, and ammonium formate, typically used with a Pd/C catalyst. organic-chemistry.org

Metal-Free Reductions: Recent advancements have led to metal-free reduction methods. One such protocol uses trichlorosilane (HSiCl₃) in the presence of a tertiary amine, which can efficiently reduce aromatic nitro compounds under mild conditions. beilstein-journals.org This approach is particularly useful when metal contamination is a concern.

Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds

MethodReagents/CatalystSolventConditionsAdvantages
Catalytic HydrogenationH₂ (1-5 atm), Pd/C or PtO₂Ethanol, Ethyl AcetateRoom TemperatureHigh yield, clean reaction
Transfer HydrogenationHydrazine Hydrate, Pd/CMethanolRefluxAvoids H₂ gas, fast
Metal/Acid ReductionFe/HCl or SnCl₂/HClWater, Ethanol50-100 °CInexpensive reagents
Metal-Free ReductionHSiCl₃, Tertiary AmineDichloromethane0-25 °CMetal-free, mild conditions

Regioselective Functionalization and Methylation Strategies

Achieving the precise 1-amino-2-(2,2,2-trifluoroethoxy)-4-methyl substitution pattern requires careful regiochemical control throughout the synthesis. The most straightforward strategy involves starting with a commercially available, pre-functionalized benzene (B151609) ring where the relative positions of the key groups are already established.

For instance, starting with 4-methylphenol (p-cresol) allows for a logical sequence of reactions:

Nitration: Electrophilic nitration of 4-methylphenol with nitric acid and sulfuric acid regioselectively introduces a nitro group at the 2-position, ortho to the strongly activating hydroxyl group, yielding 4-methyl-2-nitrophenol.

Etherification: The resulting nitrophenol can undergo Williamson ether synthesis. Treatment with a base (e.g., K₂CO₃) to deprotonate the phenol, followed by reaction with a trifluoroethylating agent like 2,2,2-trifluoroethyl tosylate or iodide, yields the intermediate 4-methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene.

Reduction: The final reduction of the nitro group, as described in section 2.1.2, furnishes the desired this compound.

Alternatively, starting from 4-methylaniline (p-toluidine) is also possible. chemicalbook.com This route involves protecting the amine group (e.g., as an acetamide), followed by regioselective nitration at the ortho position. patsnap.com The resulting nitro compound can then be processed to introduce the trifluoroethoxy group, though this often requires more complex steps, such as a Sandmeyer reaction to convert the amino group to a halogen before performing the SNAr reaction. Therefore, the route starting from 4-methylphenol is generally more direct for achieving the target regiochemistry.

Catalyst Systems and Reaction Conditions for Aniline Derivative Synthesis

The choice of catalyst and reaction conditions is paramount for optimizing the yield and purity of the final aniline product.

For the nucleophilic aromatic substitution step, while not catalytic, the choice of base and solvent system is critical. The base must be strong enough to deprotonate 2,2,2-trifluoroethanol but not so strong as to cause side reactions. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective. fishersci.co.uk The reaction temperature is typically elevated (80-120 °C) to ensure a reasonable reaction rate.

For the reduction of the nitroaryl intermediate , catalyst selection is key. Palladium-based catalysts are highly efficient for both catalytic and transfer hydrogenation. organic-chemistry.orggoogle.com

Table 3: Catalyst Systems for Nitro Group Reduction

Catalyst SystemTypeCatalyst Loading (mol%)Hydrogen SourceTypical Yield (%)
5-10% Pd/CHeterogeneous1 - 5H₂ gas>95
Raney NickelHeterogeneous5 - 10H₂ gas>90
Iron PowderHeterogeneousStoichiometricH⁺ (from acid)85-95
Fe-based complex/Formic AcidHomogeneous0.5 - 2Formic Acid>90

The conditions for these catalytic reductions are generally mild, which helps to preserve the trifluoroethoxy group and other sensitive functionalities. The use of well-defined iron-based catalysts has gained prominence as a more sustainable and cost-effective alternative to precious metal catalysts like palladium. organic-chemistry.org

Multi-Component Reaction Approaches for Related Trifluoroethoxy Aniline Derivatives

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgtcichemicals.com MCRs are prized for their high atom economy, efficiency, and ability to rapidly generate molecular diversity.

While a direct MCR for the synthesis of this compound is not commonly reported, this aniline derivative can serve as a valuable building block in various MCRs to construct more complex molecules.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org this compound can be used as the amine component, allowing for the incorporation of its unique structural features into diverse peptide-like scaffolds.

Biginelli Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones. By using a benzaldehyde derivative bearing a trifluoroethoxy group and a separate aniline component in related MCRs, complex heterocyclic systems can be assembled efficiently.

The versatility of MCRs allows for the strategic use of pre-synthesized, highly functionalized building blocks like trifluoroethoxylated anilines to access novel chemical libraries for drug discovery and materials science. beilstein-journals.org

Chemical Transformations and Reactivity Profile of 4 Methyl 2 2,2,2 Trifluoroethoxy Aniline

Nucleophilic Reactivity of the Aniline (B41778) Amine Moiety

The primary amine group of 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline serves as a key reactive center, readily participating in reactions with electrophilic partners.

The amine functionality of this compound allows for straightforward derivatization through a range of condensation reactions.

Amidation: The reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides yields the corresponding N-substituted amides. These reactions typically proceed under basic conditions to neutralize the acidic byproduct. The nucleophilicity of the aniline nitrogen is sufficient to attack the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. While specific examples with this exact aniline are not extensively documented in readily available literature, the general principles of aniline acylation are well-established. nih.govquora.com

Urea (B33335) Formation: Substituted ureas can be synthesized from this compound through several established methods. rsc.orgnih.gov One common approach involves the reaction with isocyanates, where the nucleophilic amine attacks the electrophilic carbon of the isocyanate. nih.gov Alternatively, phosgene (B1210022) or its safer equivalents like carbonyldiimidazole (CDI) can be employed to first generate an isocyanate in situ, which then reacts with another amine. google.com The synthesis of urea derivatives is a cornerstone in medicinal chemistry, with numerous bioactive compounds featuring this functional group. nih.gov

Other Condensation Reactions: The amine group can also undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These reactions are typically reversible and may require acidic or basic catalysis and the removal of water to drive the equilibrium towards the product. For instance, the condensation of anilines with benzaldehydes is a well-known transformation.

Table 1: Representative Condensation Reactions of Anilines

Reaction TypeElectrophileProduct TypeGeneral Conditions
AmidationAcyl ChlorideN-Aryl AmideBase (e.g., pyridine, triethylamine)
Urea FormationIsocyanateN,N'-Disubstituted UreaInert solvent (e.g., THF, DCM)
Imine FormationAldehyde/KetoneSchiff BaseAcid or base catalysis, water removal

Reactions with Electrophilic Species for Functional Group Introduction

The nitrogen atom of the aniline moiety in this compound can react with various electrophiles beyond carbonyl compounds. For instance, it can be alkylated, though polyalkylation can be a competing side reaction. More controlled reactions can be achieved with specific reagents to introduce a variety of functional groups, expanding the synthetic utility of the parent aniline.

Electronic Effects of the 2,2,2-Trifluoroethoxy Group on Aromatic Ring Reactivity

The substituents on the aromatic ring significantly influence its reactivity towards electrophilic aromatic substitution. In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing 2,2,2-trifluoroethoxy group is crucial.

The amino group is a strong activating, ortho-, para-directing group due to the delocalization of its lone pair of electrons into the benzene (B151609) ring. byjus.com The methyl group at the 4-position is also an activating, ortho-, para-directing group through an inductive effect. researchgate.net

Conversely, the 2,2,2-trifluoroethoxy group at the 2-position is expected to be deactivating due to the strong inductive electron-withdrawing effect of the trifluoromethyl group. This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. While the oxygen atom can donate electron density through resonance, the powerful inductive effect of the fluorine atoms likely dominates. This deactivating influence would be most pronounced at the ortho and para positions relative to the trifluoroethoxy group.

Table 2: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-NH21ActivatingOrtho, Para
-OCH2CF32Deactivating (Inductive)Ortho, Para (Resonance)
-CH34Activating (Inductive)Ortho, Para

Oxidation and Reduction Chemistry of the Aniline System

Oxidation: Anilines are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. mdpi.com Strong oxidizing agents can lead to the formation of a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials. The electrochemical oxidation of anilines has also been studied, often proceeding through radical cation intermediates. sigmaaldrich.com The presence of both an activating methyl group and a deactivating trifluoroethoxy group on the ring of this compound would likely influence the ease of oxidation and the nature of the resulting products.

Reduction: The synthesis of this compound can be achieved through the reduction of the corresponding nitro compound, 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene. This reduction is a common and crucial step in the synthesis of many anilines. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin or iron in hydrochloric acid). nih.gov The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule.

Acid-Base Properties and Formation of Salts (e.g., Hydrochloride)

Like other anilines, this compound is a weak base. The basicity of the amine is influenced by the electronic effects of the ring substituents. The electron-donating methyl group would be expected to increase the basicity relative to aniline, while the electron-withdrawing 2,2,2-trifluoroethoxy group would decrease it. sigmaaldrich.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability to accept a proton. quora.com

This aniline readily reacts with strong acids to form stable salts. For example, treatment with hydrochloric acid will produce this compound hydrochloride. google.com The formation of such salts is a common practice to improve the handling and solubility of anilines in aqueous media.

Spectroscopic and Crystallographic Elucidation of 4 Methyl 2 2,2,2 Trifluoroethoxy Aniline Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton ortho to the amino group and meta to the methyl group would likely appear as a doublet, coupled to the adjacent aromatic proton. The proton meta to both the amino and methyl groups would be expected to be a doublet of doublets, and the proton ortho to the methyl group and meta to the amino group would also be a doublet. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the trifluoroethoxy group.

The methyl group protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the trifluoroethoxy group would consist of a methylene (B1212753) (-CH₂-) group and a trifluoromethyl (-CF₃) group. The methylene protons would appear as a quartet due to coupling with the three adjacent fluorine atoms of the trifluoromethyl group. The amino (-NH₂) group protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J)
Aromatic-H 6.5 - 7.5 d, dd ~2-8 Hz
Aromatic-H 6.5 - 7.5 d, dd ~2-8 Hz
Aromatic-H 6.5 - 7.5 d ~2-8 Hz
-NH₂ 3.5 - 5.0 br s -
-OCH₂- 4.2 - 4.6 q ~8-10 Hz (³JHF)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the amino and trifluoroethoxy groups would be significantly affected, with the carbon attached to the oxygen of the trifluoroethoxy group being shifted downfield. The carbon of the methyl group would appear at a characteristic upfield chemical shift.

The carbon of the trifluoroethoxy methylene group would appear as a quartet due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbon would also be a quartet due to the direct attachment to three fluorine atoms, typically observed at a downfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to F-coupling)
Aromatic C-NH₂ 140 - 150 s
Aromatic C-O 145 - 155 s
Aromatic C-CH₃ 125 - 135 s
Aromatic C-H 110 - 130 s
Aromatic C-H 110 - 130 s
Aromatic C-H 110 - 130 s
-OCH₂- 60 - 70 q
-CF₃ 120 - 130 q

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a triplet due to coupling with the two adjacent protons of the methylene group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an ethoxy moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would likely produce a strong band in the 1200-1250 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and would appear in the region of 1000-1200 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the symmetric stretching of the C-F bonds would likely give rise to strong Raman signals.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric) ~3450 Weak
N-H Stretch (symmetric) ~3350 Weak
Aromatic C-H Stretch 3000 - 3100 Strong
Aliphatic C-H Stretch 2850 - 2960 Moderate
C=C Aromatic Ring Stretch 1450 - 1600 Strong
N-H Bend 1590 - 1650 Weak
C-O-C Stretch 1200 - 1250 Moderate

Note: These are predicted values and may vary based on the physical state of the sample and experimental conditions.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₀F₃NO), the expected monoisotopic mass is approximately 205.0714 g/mol .

The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 205. The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of the trifluoroethoxy group, the methyl group, or cleavage of the ether bond, leading to characteristic fragment ions. For example, a fragment corresponding to the loss of the CF₃ group (m/z 136) or the entire trifluoroethoxy group (m/z 121) might be observed. PubChemLite predicts several adducts for this compound, including [M+H]⁺ at m/z 206.07872 and [M+Na]⁺ at m/z 228.06066.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry of Analogues

While a single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, significant insights into its solid-state molecular geometry can be inferred from the crystallographic analysis of structurally similar aniline (B41778) derivatives. The arrangement of substituents on the aniline ring, particularly the presence of an ortho-alkoxy group and a para-methyl group, is expected to dictate the molecule's conformation, planarity, and intermolecular interactions. Examination of analogues such as 4-Methyl-2-nitroaniline and 2-Methoxy-4-nitroaniline provides a robust framework for understanding these structural features.

The crystal structure of 4-Methyl-2-nitroaniline, a close analogue with the same substitution pattern on the aromatic ring, offers valuable data. iucr.org Its crystallographic analysis reveals a monoclinic crystal system belonging to the centrosymmetric space group C2/c. iucr.orgresearchgate.net The molecule is not entirely planar. iucr.org The aromatic ring itself is essentially planar, but the amino and nitro groups are displaced from this plane. iucr.org Specifically, the amino group is rotated out of the ring's mean plane, with a dihedral angle of 18.0 (3.6)°. iucr.org The ortho-nitro group is slightly twisted out of the same plane by 3.3 (2)°. iucr.org This deviation from planarity is a common feature in ortho-substituted anilines and is attributable to steric hindrance between the adjacent substituents. In the case of this compound, the bulky 2,2,2-trifluoroethoxy group is expected to induce a similar, if not more pronounced, rotation of the amino group out of the plane of the benzene ring.

The molecular geometry of 4-Methyl-2-nitroaniline is further stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. iucr.org The crystal packing is characterized by intermolecular hydrogen bonds, which lead to the formation of infinite polar chains. iucr.org

Another pertinent analogue is 2-Methoxy-4-nitroaniline, which features an ortho-alkoxy group, making it structurally more comparable to the trifluoroethoxy substituent of the title compound. The crystal structure of 2-Methoxy-4-nitroaniline was also determined, providing further evidence of the influence of an ortho-alkoxy group on the aniline frame. wikipedia.org

The key crystallographic data for these analogues are summarized in the table below, providing a basis for predicting the solid-state structure of this compound.

Compound Crystal System Space Group Key Geometric Features Intermolecular Interactions
4-Methyl-2-nitroaniline MonoclinicC2/c- Non-planar molecule- Dihedral angle (amino group vs. ring): 18.0 (3.6)°- Dihedral angle (nitro group vs. ring): 3.3 (2)°- Intramolecular H-bond- Intermolecular H-bonds forming infinite chains iucr.org
2-Methoxy-4-nitroaniline Data not fully available in search results-- Presence of ortho-alkoxy group suggests likely non-planarity- Expected hydrogen bonding involving amino and nitro groups

Based on these analogues, it is reasonable to predict that this compound will crystallize in a non-planar conformation. The steric bulk of the ortho-2,2,2-trifluoroethoxy group will likely cause a significant dihedral angle with respect to the plane of the aromatic ring and will influence the orientation of the adjacent amino group. The presence of the amino group provides a hydrogen bond donor, suggesting that intermolecular hydrogen bonding will be a significant feature in its crystal packing, potentially forming chains or dimeric structures. The trifluoroethoxy group, with its electronegative fluorine atoms, might also participate in weaker intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 2,2,2 Trifluoroethoxy Aniline

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

DFT calculations would be employed to determine the most stable three-dimensional structure of the molecule. This involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Using the optimized geometry, theoretical vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) could be calculated. These predicted spectra are crucial for interpreting experimental data and confirming the molecular structure. A comparison table would typically be generated to show the correlation between theoretical and experimental values.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into chemical stability and reactivity. An analysis would describe the distribution of these orbitals across the molecule, identifying likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

NBO analysis would be used to investigate the delocalization of electron density between orbitals. This method quantifies hyperconjugative interactions and charge transfer, which contribute to molecular stability. The analysis identifies key donor-acceptor interactions and their stabilization energies.

Electrostatic Potential Mapping and Fukui Function Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map would visualize the electron density around the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This map is a powerful tool for predicting how the molecule will interact with other reagents. Fukui functions would further refine this by identifying the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular dynamics (MD) simulations would model the movement of the molecule over time. This is particularly useful for studying conformational flexibility, especially the rotation around single bonds, and for simulating how the molecule interacts with solvent molecules or other species in its environment.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Parameter Calculation

For a QSAR/QSPR study, various molecular descriptors (e.g., electronic, steric, and lipophilic parameters) would be calculated. These descriptors can be used to build mathematical models that correlate the molecule's structure with its biological activity or physical properties, a common practice in drug design and materials science. scienceforecastoa.comnih.gov

While the framework for a complete computational investigation of 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline is well-established, the specific data required to populate such an analysis is not currently available in scientific literature. The execution of these theoretical studies would represent a valuable contribution to the field, providing a foundational understanding of this specific compound's chemical nature.

Advanced Applications of 4 Methyl 2 2,2,2 Trifluoroethoxy Aniline in Organic Chemistry and Material Science

Role as a Key Synthetic Building Block for Complex Molecules

The strategic placement of fluorine-containing substituents can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. As such, 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline serves as a valuable precursor in the synthesis of complex and biologically active molecules.

Fluorinated anilines are recognized as crucial intermediates for pharmaceuticals and agrochemicals. nbinno.comchemimpex.com The trifluoroethoxy group, in particular, enhances properties like solubility and reactivity, making it a desirable feature in drug development and medicinal chemistry. chemimpex.com Researchers utilize such building blocks to synthesize novel compounds with improved efficacy and bioavailability. nbinno.comchemimpex.com For example, aniline (B41778) derivatives are fundamental to the synthesis of quinoline (B57606) structures, which form the core of many therapeutic agents. researchgate.net

In the broader context of complex molecule synthesis, anilines are employed in critical bond-forming reactions. For instance, in the enantioselective synthesis of the antitumor antibiotic pactamycin, an aniline derivative is introduced in a late-stage step to form a key trans-anilinoalcohol substructure. nih.gov This highlights the role of functionalized anilines in constructing stereochemically complex and densely functionalized natural products. The presence of the trifluoroethoxy group on the aniline ring of this compound offers chemists a tool to introduce fluorine's unique electronic effects into such intricate molecular frameworks.

Table 1: Properties of this compound

Property Value
CAS Number 186387-92-8
Molecular Formula C₉H₁₀F₃NO
Molecular Weight 205.18 g/mol
Predicted XlogP 2.7
Hydrogen Bond Donor Count 1

| Hydrogen Bond Acceptor Count | 2 |

This data is compiled from chemical databases. uni.lubldpharm.com

Development of Novel Coupling Reagents and Catalyst Ligands Utilizing Trifluoroethoxy Anilines

Substituted anilines are pivotal in the development of ligands for catalysis and as components of coupling reagents. The electronic properties and steric hindrance of the aniline can be fine-tuned to influence the reactivity and selectivity of a chemical transformation. While a wide array of phosphonium (B103445) and aminium-type coupling reagents are used in peptide synthesis, there is ongoing research into new reagents for challenging reactions, such as the amidation of less reactive anilines. bachem.comsigmaaldrich.compeptide.com

Anilines can be converted into more complex structures, such as Schiff bases, which serve as versatile ligands for metal catalysts. For example, a Schiff base ligand derived from 4-methylaniline and 2-quinolinecarboxaldehyde (B31650) has been used to synthesize a series of zinc, cadmium, and mercury complexes. rsc.org Similarly, a bidentate Schiff base ligand synthesized from 2-chloro-5-(trifluoromethyl)aniline was used to create complexes with Co(II), Cu(II), Mn(II), Ni(II), Pd(II), and Pt(II), demonstrating the utility of fluorinated anilines in coordination chemistry. researchgate.net These metal complexes can have applications in catalysis and materials science.

The synthesis of chiral sulfonimidamides, which are important in medicinal chemistry, has been achieved through the reaction of sulfonimidoyl fluorides with various anilines in the presence of a calcium-based Lewis acid catalyst. wur.nl The nature of the aniline substituent influences the reaction's success. The use of highly fluorinated anilines as precursors for robust supporting ligands in catalysis is also an area of interest, as the strong carbon-fluorine bonds can impart greater stability to the resulting catalyst. researchgate.net

Integration into Polymer and Advanced Material Systems

The unique properties conferred by the trifluoroethoxy group make this compound and related compounds attractive monomers for the synthesis of specialty polymers and advanced materials. These materials often require enhanced chemical resistance, thermal stability, and specific optical properties. chemimpex.com

A notable application is the creation of hybrid materials. For instance, a zinc complex featuring a ligand derived from 4-methylaniline was successfully incorporated into a poly(methyl methacrylate) (PMMA) matrix. The resulting hybrid material, 1-PMMA, exhibited a 20-fold increase in emission intensity compared to the complex alone, opening possibilities for its use in applications such as plastic greenhouses to enhance photosynthesis. rsc.org

The field of perfluoropolymers also highlights the value of fluorinated building blocks. Monomers such as perfluoro-2-methylene-4-methyl-1,3-dioxolane are used to create amorphous, transparent polymers with high glass transition temperatures and exceptional thermal stability. researchgate.net While not directly an aniline, this demonstrates the principle of using fluorinated organic monomers to achieve high-performance polymer characteristics. The integration of the trifluoroethoxy aniline moiety into polymer backbones is a promising strategy for developing advanced coatings and materials with tailored properties. chemimpex.com

Intermediary Role in the Synthesis of Fine Chemicals

Fine chemicals, which are pure, single substances produced in limited quantities, include active ingredients for pharmaceuticals and agrochemicals. Fluorinated anilines are critical intermediates in the production of these high-value products. nbinno.comchemimpex.com

In Agrochemicals: The trifluoromethyl group and related fluorinated moieties are common in modern herbicides, fungicides, and insecticides. nih.gov Substituted anilines serve as precursors to these complex active ingredients. For example, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (B26387) is listed as an insecticide intermediate. chemblink.com Aryloxyphenoxypropionates, a class of herbicides, are synthesized using protocols that can be adapted to include various functionalized phenoxy groups, indicating a potential pathway for intermediates like the title compound. researchgate.net The synthesis of trifluoromethylpyridines, a key structural motif in many agrochemicals, also relies on fluorinated building blocks. nih.gov

In Pharmaceuticals: In the pharmaceutical sector, fluorinated anilines are indispensable. 4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of anticancer agents and the neuroprotective agent Riluzole. nbinno.com The synthesis of novel 4-anilinoquinazoline (B1210976) derivatives as potential anticancer agents often involves the coupling of a quinazoline (B50416) core with a substituted aniline, such as 4-bromo-2-fluoroaniline (B1266173). ijcce.ac.ir The specific aniline is chosen to optimize the drug's interaction with its biological target. The development of new drugs and agrochemicals often involves synthesizing novel ortho-trifluoromethoxylated aniline derivatives to explore how the incorporation of such groups affects the final product's chemical and biological properties. youtube.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-(Trifluoromethoxy)aniline
Riluzole
(E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline
2-Chloro-5-(trifluoromethyl)aniline
Poly(methyl methacrylate) (PMMA)
Perfluoro-2-methylene-4-methyl-1,3-dioxolane
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

In Vitro Biological Investigations and Mechanistic Studies of 4 Methyl 2 2,2,2 Trifluoroethoxy Aniline Derivatives

Exploration of Biological Activity as a Lead Compound for Preclinical Development

While 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline itself is a building block, its structural motifs are present in various derivatives that have been evaluated as lead compounds. The introduction of fluorine-containing groups, such as trifluoroethoxy, is a common strategy in medicinal chemistry aimed at improving pharmacological properties like metabolic stability and binding affinity.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives incorporating substituted aniline (B41778) moieties have demonstrated notable antiproliferative effects across a range of human cancer cell lines. For instance, novel 4-anilinoquinazoline (B1210976) derivatives, which are synthesized using various anilines, have shown significant inhibition of cancer cell growth. ijcce.ac.ir One study reported that a derivative bearing a 4-bromo-2-fluoroaniline (B1266173) component exhibited an IC50 value of 2.62 μM against the A431 human carcinoma cell line. ijcce.ac.ir Similarly, studies on 7-fluoro-4-anilinoquinolines showed potent cytotoxic activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cells, with some derivatives showing greater potency than the reference drug gefitinib. nih.gov

Furthermore, fluoro-substituted anilino derivatives of naturally occurring quinones have been investigated for their effects on melanoma cells. A derivative, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- ijcce.ac.irmdpi.combenzoquinone, showed a low LC50 of 12.25 μg/mL in A375 melanoma cell lines, indicating significant cytotoxic potential. nih.gov

Derivative ClassSpecific DerivativeCancer Cell LineActivity (IC50 / GI50)Source
4-AnilinoquinazolineCompound 8a (with 4-bromo-2-fluoroaniline)A431 (Epidermoid carcinoma)2.62 μM ijcce.ac.ir
7-Fluoro-4-anilinoquinolineCompound 1fBGC823 (Gastric cancer)8.32 μM nih.gov
7-Fluoro-4-anilinoquinolineCompound 1fHeLa (Cervical cancer)10.18 μM nih.gov
8-Methoxy-4-anilinoquinolineCompound 2iBGC823 (Gastric cancer)4.65 μM nih.gov
Anilino-benzoquinone5-(3-chloro-4-trifluoromethoxy-phenylamino)-...-benzoquinoneA375 (Melanoma)12.25 μg/mL (LC50) nih.gov
Fluoroquinolone AnalogCompound VIbMCF-7 (Breast cancer)0.42 µM nih.govresearchgate.net
Fluoroquinolone AnalogCompound VIbHOP-92 (NSCLC)0.50 µM nih.govresearchgate.net

Mechanistic Insights into Apoptosis Induction and Cell Cycle Modulation in Cellular Models

Investigations into the mechanisms underlying the antiproliferative activity of aniline derivatives frequently point towards the induction of apoptosis (programmed cell death) and interference with the normal cell cycle progression.

For example, certain novel fluoroquinolone analogs have been shown to induce apoptosis in MCF-7 breast cancer cells primarily through the intrinsic pathway, evidenced by an increased Bax/Bcl-2 ratio and activation of caspase-9. nih.govresearchgate.net These compounds also caused cell cycle arrest. nih.govresearchgate.net Specifically, one potent derivative arrested MCF-7 cells at the G1 phase of the cell cycle. nih.govresearchgate.net A novel ciprofloxacin (B1669076) derivative was also found to cause cell cycle arrest at the G2/M phase and significantly increase the percentage of apoptotic cells in both HepG2 and A549 cancer cell lines. mdpi.com This apoptotic effect was confirmed by the elevated expression of cleaved caspase 3. mdpi.com

Studies on other classes of compounds, such as synthetic isothiocyanates, show that they can induce apoptosis by modulating the expression of Bcl-2 and Bax proteins and increasing active caspase-3, thereby activating the intrinsic apoptotic pathway in leukemia cells. nih.gov Similarly, certain lupane (B1675458) triterpene derivatives have been found to induce apoptosis in leukemia cells, which is suggested by an increase in the sub-G0 cell population during cell cycle analysis. mdpi.com These findings highlight a common mechanistic pathway for structurally diverse compounds that may share functional moieties with aniline derivatives.

Molecular Interactions with Biological Macromolecules (Enzymes and Receptors)

The therapeutic potential of aniline derivatives is fundamentally linked to their ability to interact with specific biological macromolecules, such as enzymes and receptors, thereby modulating their function.

Computational Docking Studies for Putative Target Binding

Molecular docking simulations are widely used to predict and analyze the binding of aniline derivatives to the active sites of therapeutic targets. These studies provide crucial insights into the structure-activity relationships that govern their biological effects.

For instance, docking studies of 4-anilinoquinazoline derivatives against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed to understand their anticancer activity. ijcce.ac.ir A highly potent derivative indicated effective binding with VEGFR-2, showing a binding energy of -8.24 kcal/mol. ijcce.ac.ir In another study, fluoro-substituted anilino-quinone derivatives were docked against the B-raf protein, a key target in melanoma. The simulations revealed that these compounds exhibited better binding affinity towards the B-raf protein compared to parent compounds. nih.gov

Derivative ClassTarget ProteinBinding Energy / ScoreKey Interactions NotedSource
4-AnilinoquinazolineEGFR-6.39 kcal/molInteraction with ATP binding site ijcce.ac.ir
4-AnilinoquinazolineVEGFR-2-8.24 kcal/molEffective binding within the kinase domain ijcce.ac.ir
Fluoro-anilino-quinoneB-rafNot specifiedBetter binding affinity than parent compounds nih.gov
Ciprofloxacin DerivativeTopoisomerase I/IINot specifiedDual binding and inhibition mdpi.com
Theophylline-triazoleIDO1-7.776Hydrogen bonds with Gly236, Gly261; cation-π with Arg231 researchgate.net

Biochemical Assays for Enzyme Inhibition (e.g., Viral Proteases, other relevant targets)

Biochemical assays provide experimental validation for the predictions made by computational studies. Research into various aniline derivatives has confirmed their ability to inhibit key enzymes involved in cancer progression. For example, fluoroquinolone analogs that were predicted to bind to topoisomerases were experimentally confirmed to inhibit both topoisomerase I and topoisomerase II, with a preferential activity against type II. nih.govresearchgate.net

In a different context, quinoxaline (B1680401) derivatives have been synthesized and evaluated as inhibitors of apoptosis signal-regulated kinase 1 (ASK1), an enzyme implicated in diseases like multiple sclerosis. One derivative, featuring a trifluoropropyl substitution, demonstrated potent ASK1 inhibition with an IC50 value of 46.32 nM. nih.gov These assays are critical for confirming the mechanism of action and quantifying the potency of new lead compounds.

Protein Binding Studies to Elucidate Bioavailability and Distribution Factors

The extent to which a compound binds to plasma proteins, such as albumin, is a critical determinant of its bioavailability and distribution in the body. Only the unbound fraction of a drug is generally available to exert its pharmacological effect.

While specific experimental plasma protein binding data for derivatives of this compound are not widely available in the reviewed literature, computational (in silico) ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often used as an early assessment tool. For example, in silico calculations for novel cytotoxic fluoroquinolone derivatives suggested they possess a low binding affinity to plasma proteins. nih.govresearchgate.net This property is considered favorable as it suggests that a larger fraction of the compound could be available to reach its target tissues and exert its therapeutic effect. However, these computational predictions require subsequent experimental validation to confirm the actual protein binding characteristics.

Structure-Activity Relationship (SAR) Studies of Fluorinated Aniline Analogues

The biological activity of fluorinated aniline analogues is significantly influenced by the nature, position, and stereochemistry of substituents on the aniline ring. While specific SAR studies on this compound are not extensively documented, a comprehensive analysis of related fluorinated and alkoxy-substituted aniline derivatives allows for the extrapolation of key SAR principles.

The introduction of fluorine-containing moieties, such as the 2,2,2-trifluoroethoxy group, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The high electronegativity of fluorine can also modulate the acidity of the amine group and influence hydrogen bonding interactions with biological targets.

Research on various aniline derivatives has demonstrated that the substitution pattern on the aromatic ring is a critical determinant of biological activity. For instance, in a series of 4-anilinoquinazoline derivatives evaluated for their anticancer properties, modifications on the aniline ring led to significant variations in their inhibitory potency against receptor tyrosine kinases like EGFR and VEGFR. ijcce.ac.irnih.gov

In one study, a series of 2-substituted aniline pyrimidine (B1678525) derivatives were synthesized and evaluated as dual inhibitors of Mer and c-Met kinases, which are implicated in cancer. The pharmacological data revealed that the nature of the substituent on the aniline ring played a pivotal role in the inhibitory activities. For example, the introduction of different functional groups led to a wide range of IC50 values against the target kinases. mdpi.comnih.gov

The following interactive table summarizes the structure-activity relationships of a series of 2-substituted aniline pyrimidine derivatives, highlighting the impact of various substituents on their inhibitory activity against Mer kinase.

CompoundSubstituent on Aniline RingMer Kinase IC50 (nM)
Analog 1-H462
Analog 24-fluoro18.5
Analog 34-chloro33.6
Analog 44-methyl8.1
Analog 53-fluoro25.7

This table is a representative example based on data from related aniline derivatives to illustrate SAR principles and does not represent data for this compound itself.

From these and other studies on related aniline analogues, several general SAR trends can be inferred for the this compound scaffold:

The Trifluoroethoxy Group at Position 2: This bulky and highly electronegative group is expected to influence the conformation of the molecule and its binding to target proteins. It can serve as a metabolic blocker, preventing oxidation at the ortho position. Its lipophilic nature can enhance membrane permeability.

The Methyl Group at Position 4: The electronic and steric properties of the substituent at the para-position are crucial. A methyl group is a weak electron-donating group and can contribute to hydrophobic interactions within a binding pocket. Variations at this position, for instance, replacing the methyl group with halogens (e.g., fluoro, chloro) or larger alkyl groups, would likely have a significant impact on biological activity. For example, in some kinase inhibitor series, a methyl group at this position has been shown to be favorable for activity. mdpi.com

The Amino Group: The basicity of the aniline nitrogen is critical for forming hydrogen bonds or salt bridges with biological targets. The electronic nature of the substituents on the ring will modulate this basicity.

Development of Fluorescent Probes and Biochemical Reagents Incorporating the Scaffold

Aniline derivatives are known to be useful scaffolds for the development of fluorescent probes due to their environmentally sensitive photophysical properties. The fluorescence emission of many aniline-based fluorophores is highly dependent on the polarity of their microenvironment, making them valuable tools for studying biological systems.

The this compound scaffold possesses structural features that could be exploited in the design of fluorescent probes. The presence of the electron-donating amino and methyl groups in conjunction with the electron-withdrawing trifluoroethoxy group could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) characteristics.

While specific fluorescent probes based on the this compound scaffold are not widely reported, the general principles for designing aniline-based probes can be applied. For instance, the amino group can be functionalized to act as a recognition site for specific analytes or enzymes. Upon interaction with the target, a change in the electronic properties of the aniline ring can lead to a detectable change in fluorescence, such as an increase in quantum yield or a shift in the emission wavelength.

Studies on other alkoxy-substituted anilines have shown their utility in developing fluorescent probes. For example, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines have been used as precursors for the synthesis of fluorescent phenazines. These compounds exhibit intense fluorescence, with their spectroscopic properties being sensitive to solvent polarity and the presence of acids. nih.gov

The development of biochemical reagents from this scaffold is also a plausible area of research. The primary amino group can be readily derivatized to attach linkers, biotin (B1667282) tags, or other functional moieties, allowing for its incorporation into larger biomolecules or its use in affinity-based applications.

The following interactive table outlines the potential characteristics of fluorescent probes derived from a hypothetical series of 2-alkoxy-4-methylaniline scaffolds, based on general principles of fluorescent probe design.

Probe ScaffoldExcitation Max (nm)Emission Max (nm)Quantum Yield (in non-polar solvent)Potential Application
2-Methoxy-4-methylaniline Derivative~350~430~0.4Environmental polarity sensing
2-Ethoxy-4-methylaniline Derivative~355~435~0.45Lipid droplet imaging
2-(2,2,2-trifluoroethoxy)-4-methylaniline Derivative (Hypothetical)~360~440~0.5Enzyme activity monitoring

This table is a hypothetical representation to illustrate the potential properties of fluorescent probes based on the general characteristics of substituted anilines and does not represent experimentally verified data for this compound derivatives.

Future Directions and Emerging Research Avenues for 4 Methyl 2 2,2,2 Trifluoroethoxy Aniline

Chemo- and Biocatalytic Asymmetric Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. Future research will likely focus on the development of chemo- and biocatalytic methods for the asymmetric synthesis of chiral analogues derived from 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline.

Chemo-catalytic approaches may involve organocatalytic methods, such as atroposelective N-acylation, to create axially chiral anilides. nih.gov This strategy could yield novel compounds with unique three-dimensional structures for applications in materials science and as chiral ligands.

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.gov Enzymes such as transaminases and ketoreductases are being increasingly engineered for the production of chiral amines from ketones. researchgate.net Future work could involve developing a biocatalytic route where a prochiral ketone precursor is aminated using an engineered transaminase to yield a chiral amine analogue of this compound with high enantiomeric excess. This approach not only provides high selectivity but also operates under mild conditions, reducing environmental impact. researchgate.netalmacgroup.com

Table 1: Potential Catalytic Strategies for Asymmetric Synthesis

Catalytic Approach Catalyst Type Potential Chiral Product Key Advantages
Organocatalysis Chiral Isothiourea Axially Chiral Anilides High atroposelectivity, metal-free. nih.gov
Biocatalysis Engineered Transaminase Chiral Primary Amines High enantioselectivity, green credentials, mild reaction conditions. researchgate.net

Integration into Supramolecular Assemblies and Nanomaterials for Advanced Functions

The aromatic and functional groups of this compound make it an attractive building block for the construction of supramolecular assemblies and nanomaterials. The aniline (B41778) ring can participate in π-π stacking interactions, while the amine and trifluoroethoxy groups can form hydrogen bonds, directing the self-assembly of molecules into ordered structures.

Future research could explore the incorporation of this aniline derivative into larger molecular architectures, such as polymers or dendrimers, to create materials with tailored properties. For example, by functionalizing the amine group, the molecule could be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the principles of controlled alignment, perhaps using magnetic nanoparticles as guides, could be applied to create large-scale, highly ordered patterns of filamentous assemblies derived from this compound. nih.gov Such ordered nanostructures are of interest for applications in electronics and photonics.

Advanced In Silico Drug Design and Discovery Platforms Leveraging its Scaffold

The this compound scaffold is a promising starting point for rational drug design using computational, or in silico, methods. nih.govresearchgate.net Its structural features can be leveraged in structure-based drug design (SBDD) to develop novel inhibitors for various biological targets. The aniline core is a common motif in many kinase inhibitors. nih.gov

Advanced computational platforms can be used for:

High-Throughput Virtual Screening (HTVS): Screening large libraries of virtual compounds derived from the core scaffold against protein targets to identify potential hits. nih.gov

Molecular Docking: Simulating the interaction between derivatives and a target protein's binding site to predict binding affinity and conformation. This can guide the optimization of lead compounds. nih.govresearchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, reducing the likelihood of late-stage failures. researchgate.netnih.gov

By employing a scaffold-hopping approach, computational tools can identify novel core structures that mimic the binding mode of known ligands while possessing improved properties, potentially using the this compound structure as a novel template. bohrium.com

Table 2: Application of In Silico Tools in Drug Discovery

In Silico Technique Purpose Potential Outcome
Virtual Screening Identify initial hits from large compound libraries. Novel drug candidates with predicted activity.
Molecular Docking Predict ligand-protein binding interactions and affinity. researchgate.net Optimized lead compounds with improved potency. nih.gov
ADMET Modeling Evaluate drug-like properties and potential toxicity. researchgate.net Candidates with favorable pharmacokinetic and safety profiles. nih.gov

Exploration of Photo-Physical Properties and Optoelectronic Applications

Derivatives of aniline are known to possess interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. rsc.org The electronic properties of the this compound core can be fine-tuned by chemical modification. The interplay between the electron-donating methyl and ethoxy groups and the aromatic ring can influence the molecule's absorption and emission spectra.

Future research will likely involve the synthesis of π-conjugated molecular materials incorporating this aniline derivative. beilstein-journals.org For instance, it could serve as an electron-donating moiety in a donor-acceptor type architecture, which is a common design for thermally activated delayed fluorescence (TADF) emitters used in high-efficiency OLEDs. beilstein-journals.org Studies involving UV-vis absorption and photoluminescence spectroscopy will be crucial to characterize the photophysical properties of new derivatives and assess their potential for optoelectronic applications. beilstein-journals.orgresearchgate.net

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Future research on this compound will undoubtedly focus on developing more sustainable synthetic and derivatization methods.

Key areas of exploration include:

Use of Benign Catalysts: Replacing conventional corrosive or toxic catalysts with eco-friendly alternatives. For example, using a Lewis acid catalyst like magnesium sulfate (B86663) in glacial acetic acid for acylation reactions avoids the use of hazardous acetic anhydride. ijtsrd.com

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. sphinxsai.com

Safer Solvents and Reaction Conditions: Exploring the use of greener solvents or even solvent-free reaction conditions, potentially assisted by methods like microwave irradiation, to reduce reaction times and energy consumption. sphinxsai.com

Catalytic C-H Functionalization: Developing methods to directly functionalize the C-H bonds on the aromatic ring, which would provide a more efficient and atom-economical way to create derivatives compared to traditional multi-step syntheses.

By adopting these green chemistry principles, the synthesis and modification of this compound can be made more economically viable and environmentally sustainable. ijtsrd.comsphinxsai.com

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline, and what are the critical steps to ensure high yield?

  • Methodological Answer : Two primary routes are documented:
  • Hydrogenation : Reduction of nitro precursors (e.g., 2,5-bis-(2,2,2-trifluoroethoxy)nitrobenzene) using Raney nickel under hydrogen pressure (40–50 psi) in ethanol, followed by distillation to isolate the aniline derivative .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(OAc)₂, dioxane, and phosphine ligands) to introduce boronate groups, followed by reverse-phase chromatography (acetonitrile/water) for purification. Critical steps include inert atmosphere control and catalyst selection to mitigate side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Elemental Analysis : Confirm %C, %H, and %N (e.g., Calculated: C 41.5%, H 3.1%, N 4.8%; Found: C 41.5%, H 3.1%, N 4.7% for related compounds) .
  • Chromatography : C18 reverse-phase column chromatography (acetonitrile/water) to assess purity .
  • Spectroscopy : NMR and FTIR to verify the trifluoroethoxy group and aromatic backbone .

Q. What are the common intermediates encountered during synthesis, and how are they identified?

  • Methodological Answer : Key intermediates include:
  • Nitrobenzene derivatives (e.g., 3,4-bis(2,2,2-trifluoroethoxy)nitrobenzene), identified via boiling points (95°–98°C/0.35 mm Hg) and LC-MS .
  • Boronate esters (e.g., 5-(2-methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline), characterized by [¹¹B] NMR and HPLC retention times .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling steps be addressed during derivative synthesis?

  • Methodological Answer : Low yields (e.g., 14% in ) may arise from catalyst deactivation or competing side reactions. Strategies include:
  • Catalyst Optimization : Use of electron-rich ligands like dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine to enhance catalytic activity .
  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve solubility of boronate intermediates.
  • Temperature Control : Maintaining 110°C under nitrogen ensures efficient coupling without decomposition .

Q. What strategies stabilize fluorine-containing intermediates during synthesis?

  • Methodological Answer : Fluorinated intermediates (e.g., trifluoroethoxy or heptafluoroisopropyl groups) are prone to hydrolysis. Stabilization methods include:
  • Low-Temperature Handling : Conduct reactions at 0°C–RT to minimize degradation .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture .
  • Protective Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive sites during multi-step syntheses .

Q. How does the trifluoroethoxy group influence electronic properties and biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -OCF₃ group increases electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions (e.g., amidation or urea formation) .
  • Biological Impact : In pharmaceuticals (e.g., lansoprazole derivatives), the trifluoroethoxy group improves metabolic stability and target binding affinity via hydrophobic interactions .
  • Computational Modeling : Density Functional Theory (DFT) studies can quantify charge distribution and predict reaction pathways .

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